2-Methyl vs. 2-Amino: Altered Folate Transporter Selectivity in Antifolate Design
In a direct head-to-head comparison of 2-methyl-6-substituted pyrrolo[2,3-d]pyrimidine antifolates against their 2-amino counterparts, the 2-methyl compound AG179 (IC50 = 1.6 nM against KB human tumor cells) demonstrated preserved FRα-mediated cellular uptake while completely losing PCFT-dependent transport, whereas the 2-amino analog AG71 (IC50 = 0.55 nM) relied exclusively on PCFT for cellular entry [1]. This substitution-specific transport mechanism divergence was validated in engineered CHO cell lines expressing individual folate transporters, where AG179 inhibited growth of FRα-expressing RT16 cells but remained inactive toward PCFT-expressing R2/PCFT4 and RFC-expressing PC43-10 cells [1].
| Evidence Dimension | Antiproliferative activity and transporter selectivity |
|---|---|
| Target Compound Data | 2-Methyl compound AG179: IC50 = 1.6 nM (KB cells); active on FRα-expressing RT16 cells; inactive on PCFT-expressing R2/PCFT4 cells |
| Comparator Or Baseline | 2-Amino compound AG71: IC50 = 0.55 nM (KB cells); transported avidly by PCFT; cytotoxic toward PCFT-expressing cells |
| Quantified Difference | ~3-fold lower potency (1.6 nM vs. 0.55 nM) but complete reversal of transporter selectivity (FRα-only vs. PCFT-dependent) |
| Conditions | KB human tumor cell proliferation assay; CHO cell lines engineered to express RFC, FRα, or PCFT individually |
Why This Matters
This transporter selectivity switch enables rational design of tumor-selective antifolates that bypass RFC-mediated toxicity in normal tissues, a key differentiation factor for procurement decisions in targeted cancer drug discovery programs.
- [1] Gangjee A, Zhao S, Wang L, et al. Abstract 3823: 2-Methyl-6-substituted pyrrolo[2,3-d]pyrimidine classical antifolates as selective folate receptor substrates, glycinamide ribonucleotide formyltransferase inhibitors and antitumor agents. Cancer Res. 2012;72(8_Supplement):3823. View Source
